Nonadecyl D-glucoside

Description

Historical Perspectives and Evolution of Alkyl Glucoside Research

The journey of alkyl glucosides began in 1893 when German chemist Emil Fischer first synthesized these compounds. hmpgloballearningnetwork.com His method, now known as "Fischer glycosidation," involved an acid-catalyzed reaction between glucose and alcohols. brillachem.com Initially, this discovery was primarily of academic interest. hmpgloballearningnetwork.com It wasn't until about four decades later, around 1934, that the first patent for the use of alkyl glucosides in detergents was filed in Germany. hmpgloballearningnetwork.com

A significant leap in the commercial and research interest in alkyl glucosides occurred in the 1980s. brillachem.com During this time, advancements in manufacturing processes based on Fischer's original work were developed, allowing for mass production and the synthesis of a wider variety of alkyl glucosides with chain lengths ranging from 8 to 16 carbons. hmpgloballearningnetwork.combrillachem.com This led to the industrial production of alkyl polyglucosides (APGs), which are complex mixtures of alkyl mono-, di-, tri-, and oligoglycosides. brillachem.com Companies like Rohm & Haas, BASF, and Henkel were pioneers in the large-scale production of these surfactants. brillachem.comulprospector.com Henkel, in particular, played a crucial role by establishing a pilot plant in the late 1980s and later, large-scale production facilities in the 1990s, which marked a new era in the commercial availability of alkyl polyglucosides. brillachem.com

Classification and Amphiphilic Architecture of Long-Chain Alkyl Glucosides

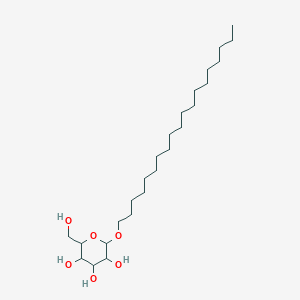

Nonadecyl D-glucoside is classified as a non-ionic surfactant. Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Non-ionic surfactants, like alkyl glucosides, have no charge in their hydrophilic head group. The defining feature of this compound is its amphiphilic architecture. vulcanchem.com It consists of:

A Hydrophilic Head: This is the D-glucose moiety, which is polar and readily interacts with water.

A Hydrophobic Tail: This is the nonadecyl group, a long nineteen-carbon alkyl chain (C19H39), which is nonpolar and repels water. vulcanchem.com

This dual nature allows this compound and other long-chain alkyl glucosides to position themselves at the interface between oil and water, or air and water, leading to their surfactant properties. The length of the alkyl chain is a critical factor influencing the physical and chemical properties of alkyl glucosides. nih.gov Longer chains, like the nonadecyl chain, generally lead to increased hydrophobicity, which can affect properties such as solubility, critical micelle concentration (CMC), and emulsifying power. rsc.org

The general chemical structure of an alkyl glucoside is characterized by the glycosidic bond that links the alkyl chain to the glucose unit. The molecular formula for this compound is C25H50O6. vulcanchem.com

Significance of Alkyl Glucosides in Contemporary Biochemical and Materials Science Research

Alkyl glucosides, including by extension this compound, are of significant interest in modern research for several reasons:

Biocompatibility and Biodegradability: Derived from renewable resources (sugars and fatty alcohols), alkyl glucosides are known for their low toxicity and ready biodegradability, making them environmentally friendly alternatives to petroleum-based surfactants. nih.govresearchgate.net

Biochemical Applications: In biochemistry, alkyl glucosides are widely used for the solubilization, purification, and functional characterization of membrane proteins. avantiresearch.com Their non-ionic and dialyzable nature makes them effective in maintaining the native structure and function of these proteins. Glycosides, in general, play crucial roles in various biological processes, including cell-cell interactions and protein modification. numberanalytics.com The study of synthetic glycosides like this compound can provide insights into these complex biological systems.

Materials Science Applications: The self-assembly properties of long-chain alkyl glucosides are a key area of research in materials science. researchgate.net These molecules can form various structures in solution, such as micelles and liquid crystals, which can be tailored by altering the alkyl chain length and other structural features. researchgate.net These organized assemblies have potential applications in drug delivery, nanotechnology, and the formulation of advanced materials. The ability of glycosides to be used in the development of novel materials with specific properties like biocompatibility is an emerging area of interest. numberanalytics.com Furthermore, research into C-alkyl glycosides, which have a carbon-carbon bond instead of a carbon-oxygen glycosidic bond, is expanding their potential applications in drug development and material sciences. bohrium.com

The unique properties of alkyl glucosides, stemming from their renewable origin and versatile chemical nature, ensure their continued importance in both fundamental and applied scientific research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 100231-67-2 |

| Molecular Formula | C25H50O6 |

| Molecular Weight | 446.66 g/mol |

| Boiling Point | 576.1°C at 760 mmHg |

| Flash Point | 302.2°C |

| Density | 1.05 g/cm³ |

| Vapor Pressure | 1.13E-15 mmHg at 25°C |

| Refractive Index | 1.502 |

| Polar Surface Area | 99.38 Ų |

| LogP (Partition Coefficient) | 4.45 |

This data is compiled from available chemical databases and provides a general overview of the physical and chemical characteristics of this compound. vulcanchem.com

Structure

2D Structure

Properties

CAS No. |

100231-67-2 |

|---|---|

Molecular Formula |

C25H50O6 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-nonadecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C25H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-25-24(29)23(28)22(27)21(20-26)31-25/h21-29H,2-20H2,1H3 |

InChI Key |

NYDYORLEZFCLCZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Other CAS No. |

100231-67-2 |

Synonyms |

nonadecyl D-glucoside |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Nonadecyl D Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of alkyl glycosides like Nonadecyl D-glucoside in solution. researchgate.net It provides critical information regarding the identity and connectivity of atoms, the anomeric configuration of the glycosidic bond, and the three-dimensional conformation of the molecule. nih.gov

¹H and ¹³C NMR spectra are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. The proton NMR spectrum of an alkyl glucoside can be divided into distinct regions: the aliphatic region for the long alkyl chain, the carbinolic region for the protons on the glucose ring, and the anomeric region. researchgate.net The chemical shift of the anomeric proton (H-1) is particularly diagnostic. A relatively large coupling constant (J-value) between H-1 and H-2 is characteristic of a β-anomeric configuration, which is typical for many biologically relevant glucosides. magritek.com For this compound, the glucose moiety is expected to adopt a stable ⁴C₁ chair conformation in solution. researchgate.net

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to unambiguously assign all proton and carbon signals. researchgate.net

COSY reveals proton-proton coupling networks, allowing for the tracing of connectivity within the glucose ring and along the nonadecyl chain.

HSQC correlates each proton signal with its directly attached carbon atom.

HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the glycosidic linkage between the C-1 of the glucose unit and the oxygen atom of the nonadecyl alcohol.

The following table summarizes the expected chemical shift ranges for the key nuclei in this compound.

| Atom/Group | Nucleus | Expected Chemical Shift (ppm) | Comments |

| Anomeric Proton | ¹H | ~4.3 - 4.5 | Chemical shift and coupling constant are diagnostic for β-configuration. |

| Glucose Ring Protons (H-2 to H-6) | ¹H | ~3.2 - 3.9 | A complex, overlapping region of signals. |

| Alkyl Chain Protons (-OCH₂-) | ¹H | ~3.5 - 4.0 | Protons on the carbon adjacent to the glycosidic oxygen are shifted downfield. |

| Alkyl Chain Protons (-CH₂-)n | ¹H | ~1.2 - 1.6 | Bulk of the methylene (B1212753) groups in the alkyl chain. |

| Terminal Methyl Proton (-CH₃) | ¹H | ~0.8 - 0.9 | Characteristic upfield signal of the terminal methyl group. |

| Anomeric Carbon | ¹³C | ~103 - 105 | Diagnostic for the anomeric carbon in a β-glucoside. |

| Glucose Ring Carbons (C-2 to C-6) | ¹³C | ~60 - 80 | Carbons of the pyranose ring. |

| Alkyl Chain Carbons (-OCH₂-) | ¹³C | ~70 | Carbon atom directly linked to the glycosidic oxygen. |

| Alkyl Chain Carbons (-CH₂-)n | ¹³C | ~22 - 32 | Bulk of the methylene carbons. |

| Terminal Methyl Carbon (-CH₃) | ¹³C | ~14 | Terminal carbon of the nonadecyl chain. |

This interactive table provides expected NMR data based on general principles and data from similar alkyl glucoside compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis.echemi.combvsalud.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio (m/z) and their fragmentation patterns. For this compound (C₂₅H₅₀O₆), the calculated monoisotopic mass is approximately 446.35 g/mol . vulcanchem.com

Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or other adducts. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of a selected precursor ion. The fragmentation of flavonoid glycosides and other similar compounds typically involves the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety. mdpi.comnih.gov

For this compound, the most characteristic fragmentation pathway would be the neutral loss of the glucose unit (a mass of 162.05 Da). This cleavage results in the formation of a fragment ion corresponding to the protonated aglycone (the nonadecyl portion). This fragmentation pattern is highly diagnostic for identifying the compound as an alkyl glucoside and confirming the masses of both the sugar and the lipid components.

The table below outlines the predicted key ions in the mass spectrum of this compound.

| Ion Description | Formula | Predicted m/z (Positive Mode) | Fragmentation Pathway |

| Sodiated Molecular Ion | [C₂₅H₅₀O₆Na]⁺ | ~469.34 | [M+Na]⁺ |

| Protonated Molecular Ion | [C₂₅H₅₀O₇H]⁺ | ~447.36 | [M+H]⁺ |

| Aglycone Fragment | [C₁₉H₄₀O+H]⁺ | ~285.31 | [M+H - 162.05]⁺ (Loss of glucose) |

This interactive table presents the predicted mass spectrometry data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis.echemi.com

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mdpi.comiiarjournals.org

For this compound, the spectra would be dominated by features from the glucose (hydrophilic) and nonadecyl (hydrophobic) parts of the molecule.

IR Spectroscopy : The IR spectrum is expected to show a strong, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose ring. iiarjournals.org Strong bands in the 2950-2850 cm⁻¹ region correspond to the C-H symmetric and asymmetric stretching vibrations of the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the long nonadecyl chain. The "fingerprint region" (below 1500 cm⁻¹) would contain a series of complex bands, including C-O stretching and C-C stretching vibrations from the pyranose ring and the glycosidic linkage (around 1150-1000 cm⁻¹). researchgate.net

Raman Spectroscopy : The Raman spectrum would be characterized by very strong signals for the C-H stretching modes (2950-2850 cm⁻¹) and C-C stretching modes (1130-1060 cm⁻¹) of the nonadecyl alkyl chain, as these non-polar bonds are highly Raman active. researchgate.netnih.gov The O-H stretching band is typically weak in Raman spectra. This makes Raman spectroscopy particularly useful for studying the conformation and packing of the long alkyl chains in surfactant assemblies.

The following table lists the principal vibrational bands expected for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| O-H stretch | 3600 - 3200 | IR (strong, broad) | Hydroxyl groups of the glucose unit |

| C-H asymmetric stretch | ~2920 | IR (strong), Raman (strong) | -CH₂- groups of the nonadecyl chain |

| C-H symmetric stretch | ~2850 | IR (strong), Raman (strong) | -CH₂- groups of the nonadecyl chain |

| CH₂ bend (scissoring) | ~1470 | IR (medium) | -CH₂- groups of the nonadecyl chain |

| C-O stretch | 1150 - 1000 | IR (strong, complex) | C-O-C (ether linkage) and C-OH (glucose) |

| C-C stretch | 1130 - 1060 | Raman (strong) | Carbon backbone of the alkyl chain |

This interactive table summarizes the key expected bands in the IR and Raman spectra of this compound.

X-ray Crystallography of this compound and its Complexes.researchgate.net

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov To perform this analysis, a high-quality single crystal of this compound is required, which can be challenging to obtain for amphiphilic molecules due to their tendency to form micelles or liquid crystals rather than well-ordered single crystals. nih.gov

Assuming a suitable crystal could be grown and analyzed, X-ray diffraction would provide a wealth of structural information with high precision, including:

Unambiguous Confirmation of Structure : The exact connectivity of all atoms and the stereochemistry at each chiral center would be definitively confirmed.

Conformational Details : The precise conformation of the D-glucopyranose ring (e.g., chair, boat, or skew-boat) and the exact bond lengths and angles would be determined.

Glycosidic Linkage Geometry : The torsion angles (phi, φ and psi, ψ) that define the orientation of the nonadecyl chain relative to the glucose ring would be measured accurately.

Intermolecular Interactions : The crystal packing arrangement would reveal how the molecules interact with each other. This includes detailed information on the hydrogen-bonding network formed by the hydroxyl groups of the glucose units and the van der Waals interactions between the long hydrophobic alkyl chains. This data is invaluable for understanding the self-assembly properties of the surfactant.

While a specific crystal structure for this compound is not widely available in the public domain, the technique remains the gold standard for obtaining ultimate proof of a molecule's three-dimensional structure. hilarispublisher.com

Intermolecular Interactions and Self Assembly Phenomena of Nonadecyl D Glucoside in Aqueous Systems

Critical Micelle Concentration (CMC) Determinations for Long-Chain Glucosides

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. biolinscientific.com This transition point is crucial as it marks a significant change in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity. biolinscientific.com For alkyl glucosides, the length of the alkyl chain is a primary determinant of the CMC; longer chains lead to lower CMC values due to the increased hydrophobicity driving the self-assembly process.

Table 1: Critical Micelle Concentration (CMC) of Various n-Alkyl-β-D-Glucosides

| Compound Name | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| n-Octyl-β-D-glucoside | C8 | 20-25 nih.gov |

| n-Nonyl-β-D-glucoside | C9 | 6.5 avantiresearch.com |

| n-Decyl-β-D-glucopyranoside | C10 | 0.8 caymanchem.com |

| Nonadecyl D-glucoside | C19 | Predicted to be very low |

Note: The CMC for this compound is an extrapolated prediction based on the established trend for n-alkyl-β-D-glucosides.

The determination of CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct break in the property-versus-concentration plot indicates the onset of micelle formation. biolinscientific.com

Micellar Architecture and Dynamics of this compound Aggregates

The architecture of micelles formed by n-alkyl-β-D-glucosides in aqueous solutions has been investigated using techniques like X-ray and neutron scattering. researchgate.net These studies suggest that the shape of the micelles can often be described by a cylindrical core-shell model. researchgate.net In this model, the hydrophobic alkyl chains form the core of the cylinder, shielded from the aqueous environment, while the hydrophilic glucose headgroups constitute the shell, interacting with the surrounding water molecules.

The dimensions of these micelles are dependent on factors such as surfactant concentration and, critically, the length of the alkyl chain. researchgate.net For this compound, the substantial length of the C19 chain would lead to a larger hydrophobic core compared to its shorter-chain counterparts. The geometry of surfactant self-assembly can be predicted by the critical packing parameter (p), which relates the volume of the hydrophobic tail (v), the cross-sectional area of the headgroup at the micelle surface (a), and the length of the tail (l). Given the large 'v' and 'l' of the nonadecyl chain, it is plausible that this compound could form not only spherical or cylindrical micelles but also more complex structures like vesicles or bilayers under certain conditions.

Thermodynamics of Micellization and Self-Assembly Processes

ΔG°m = ΔH°m - TΔS°m

The primary driving force for micellization, particularly for nonionic surfactants like alkyl glucosides, is a large, positive entropy change (ΔS°m > 0). ajchem-a.com This entropy gain does not come from the ordering of surfactant molecules into micelles, but rather from the release of structured water molecules that surround the hydrophobic alkyl chains of the surfactant monomers. jetir.org This phenomenon is central to the hydrophobic effect.

The enthalpy of micellization (ΔH°m) for nonionic surfactants is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and specific molecular interactions. ajchem-a.com For this compound, the transfer of the long C19 chain from the aqueous environment into the nonpolar micellar core is expected to be the dominant factor, leading to a highly favorable (large and positive) entropy change. The process is considered to be entropy-driven. ajchem-a.com

Formation and Characterization of Higher-Order Supramolecular Structures

Beyond simple micelles, amphiphilic molecules like this compound have the potential to form a variety of higher-order supramolecular structures. kdpublications.in These assemblies are organized through non-covalent interactions such as hydrophobic forces, hydrogen bonding, and van der Waals forces. kdpublications.in The specific structure that forms depends on factors like concentration, temperature, and the presence of other molecules.

Potential higher-order structures for this compound include:

Vesicles and Liposomes: These are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. The large hydrophobic tail of this compound may favor the formation of bilayer structures, which can close upon themselves to form vesicles. These have applications in areas like drug delivery. kdpublications.in

Nanofibers and Nanotubes: Under certain conditions, self-assembly can proceed in a one-dimensional fashion, leading to the formation of elongated, fibrillar structures. Intracellular enzymatic cleavage of a similar compound with a glucose moiety has been shown to trigger self-assembly into nanofibrils. nih.gov

Liquid Crystalline Phases: At higher concentrations, surfactant solutions can form various liquid crystalline phases (e.g., lamellar, hexagonal, cubic), where the micelles are arranged in a long-range ordered pattern.

The characterization of these supramolecular assemblies relies on advanced analytical techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), dynamic light scattering (DLS), and small-angle X-ray or neutron scattering (SAXS/SANS). These methods provide information on the size, shape, and internal structure of the aggregates.

Membrane Mimetic Systems and Mechanism of Membrane Protein Solubilization by Glucoside Detergents

Interaction of Alkyl Glucosides with Model Lipid Bilayers

To understand the mechanism of detergent-mediated protein extraction, researchers utilize model lipid bilayers that mimic the cell membrane. These systems allow for the systematic study of how detergents like Nonadecyl D-glucoside interact with and perturb the lipid environment. The length of the detergent's alkyl chain is a critical factor governing these interactions.

Liposomes, which are spherical vesicles composed of one or more phospholipid bilayers, are widely used as models for cell membranes. They provide a controlled environment to study how surfactants partition into the membrane, induce permeability, and eventually lead to the solubilization of the bilayer into mixed micelles.

Studies on a homologous series of alkyl glucosides (typically C8 to C12) have established clear trends related to alkyl chain length. As the chain length increases, the detergent's hydrophobicity increases, leading to a lower critical micelle concentration (CMC) and a higher affinity for the lipid bilayer. researchgate.net This is quantified by the bilayer/aqueous phase partition coefficient (K), which measures the preference of the detergent to insert into the membrane versus remaining in the aqueous solution. Longer-chain alkyl glucosides, such as dodecyl glucoside (C12), exhibit the highest K values, indicating a strong propensity to partition into the liposomal membrane. researchgate.netnih.gov

Conversely, the ability of a detergent to disrupt the membrane and cause leakage or solubilization is inversely related to its alkyl chain length. Shorter-chain detergents like octyl D-glucoside (C8) are more effective at lower surfactant-to-phospholipid molar ratios (Re) in altering the permeability of liposomes and causing the release of entrapped contents. nih.gov This is because their higher CMC and greater water solubility allow for a larger population of detergent monomers that can rapidly insert into and destabilize the bilayer. researchgate.net

Based on these established trends, this compound (C19), with its very long alkyl chain, would be expected to have an extremely high partition coefficient (K) and a very low CMC. It would readily insert into liposome (B1194612) bilayers but would likely be a less efficient permeabilizing agent compared to its shorter-chain counterparts, requiring higher relative concentrations to induce membrane disruption and solubilization.

Langmuir monolayers, formed by spreading amphiphilic molecules at an air-water interface, serve as another powerful model system for studying half of a biological membrane. By compressing these monolayers and measuring the surface pressure as a function of the area per molecule, researchers can gain insights into the packing, orientation, and phase behavior of molecules like this compound.

The length of the alkyl chain significantly influences the properties of the monolayer. Studies on various long-chain amphiphiles, including alkyl phosphates and substituted celluloses, demonstrate that longer alkyl chains promote stronger van der Waals interactions. nih.govkyushu-u.ac.jp This leads to the formation of more condensed and highly ordered films. nih.gov For instance, alkyl phosphates with chain lengths exceeding 15 carbons form monolayers with a higher degree of two-dimensional crystallinity. nih.gov The long alkyl chains are forced away from the water surface and tend to align in a tilted, vertical orientation, forming well-packed crystalline structures. kyushu-u.ac.jpelsevierpure.com

Therefore, it can be inferred that this compound would form stable and highly ordered Langmuir monolayers. Its long C19 chain would drive tight packing, resulting in a condensed film with the alkyl chains oriented nearly perpendicular to the air-water interface. This system is valuable for studying the insertion of other molecules, such as peptides or drugs, into a pre-organized, membrane-like environment.

The insertion of detergent molecules into a lipid bilayer alters the membrane's physical properties, including its fluidity and permeability. The extent and nature of these changes are dependent on the detergent's structure, particularly its alkyl chain length.

The effect on permeability is also complex. While some studies suggest the activity of alkylglycosides as permeability enhancers is unrelated to carbon chain length, others show a clear dependence. nih.gov Generally, shorter-chain alkyl glucosides (C8-C10) are more effective at increasing membrane permeability at sub-solubilizing concentrations. nih.gov This is attributed to their ability to create transient defects or pores in the membrane. Longer-chain surfactants, due to their stronger affinity for the membrane, tend to integrate into the bilayer with less disruption at low concentrations. nih.gov However, at concentrations approaching solubilization, all alkyl glucosides will eventually lead to a complete loss of membrane integrity.

| Property | Short Chain (e.g., C8) | Long Chain (e.g., C12) | Predicted for Nonadecyl (C19) |

|---|---|---|---|

| Membrane Affinity (Partition Coefficient, K) | Lower | Higher | Very High |

| Permeabilizing Ability (at low Re) | Higher | Lower | Very Low |

| Solubilizing Ability (at low Re) | Higher | Lower | Very Low |

| Monolayer Packing | Less Ordered | More Ordered | Highly Ordered |

Efficacy of Glucoside Detergents in Membrane Protein Extraction and Stabilization

The ultimate goal of using detergents in membrane protein research is to efficiently extract the protein from its native lipid environment while maintaining its folded, functional state. The choice of detergent is critical, as an inappropriate one can lead to denaturation and aggregation. researchgate.net

The effectiveness of a detergent is a balance between its ability to solubilize the membrane and its gentleness in preserving protein structure. This is often related to the detergent's hydrophile-lipophile balance (HLB). nih.gov

Comparison within Glucosides: Within the alkyl glucoside family, the optimal alkyl chain length for protein stabilization is typically in the range of C8 to C12. nih.gov Short-chain detergents like octyl D-glucoside (OG) are effective solubilizers but can be harsh on sensitive proteins like G-protein coupled receptors (GPCRs). peakproteins.comnih.gov Their high mobility and smaller micelle size can lead to less effective shielding of the protein's hydrophobic transmembrane surfaces, potentially causing denaturation. nih.gov Longer-chain glucosides, such as n-nonyl-β-D-glucopyranoside (NG) and decyl glucoside, form larger micelles and are often milder. mdpi.com A very long-chain detergent like this compound would be highly hydrophobic and an effective solubilizer, but its large size and potentially rigid micelle structure might not be optimal for all proteins, especially smaller ones. The interplay between chain length and the hydrophilic headgroup is crucial for achieving high efficacy. nih.gov

Comparison with Maltosides: Alkyl maltosides, such as n-dodecyl-β-D-maltoside (DDM), are generally considered milder and more effective at stabilizing a wide range of membrane proteins than their glucoside counterparts. peakproteins.comnih.gov The larger, more flexible maltose (B56501) headgroup is thought to provide a more protective, water-rich layer around the protein. nih.gov While maltosides are excellent for stability, their tendency to form large protein-detergent complexes can be a disadvantage for certain structural biology techniques like NMR spectroscopy or X-ray crystallography, where smaller, more compact complexes formed by glucosides are often preferred. nih.gov Novel detergents with branched alkyl chains, like lauryl maltose neopentyl glycol (LMNG), have shown superior stabilizing properties for delicate proteins by packing more effectively around the transmembrane regions. nih.govnih.gov

| Detergent | Abbreviation | Alkyl Chain | Headgroup | Typical Use/Property |

|---|---|---|---|---|

| Octyl D-glucoside | OG | C8 | Glucose | Effective solubilizer, high CMC, can be harsh. peakproteins.com |

| Nonyl D-glucoside | NG | C9 | Glucose | Milder than OG, forms larger micelles. mdpi.com |

| Decyl D-glucoside | - | C10 | Glucose | Used for solubilizing membrane proteins. caymanchem.com |

| Dodecyl D-maltoside | DDM | C12 | Maltose | Very common, mild, and effective stabilizer. peakproteins.com |

| Lauryl Maltose Neopentyl Glycol | LMNG | Branched C12 | Maltose | Excellent stabilizer for sensitive proteins (e.g., GPCRs). nih.gov |

| This compound | - | C19 | Glucose | (Predicted) Highly hydrophobic, strong solubilizer, potentially less mild. |

Maintaining the native three-dimensional structure of a membrane protein after its removal from the lipid bilayer is the most significant challenge. The detergent micelle must act as a surrogate membrane, effectively shielding the protein's hydrophobic transmembrane domains from the aqueous solvent without disrupting its tertiary or quaternary structure.

The ability of a detergent to preserve protein conformation is linked to its molecular architecture. Mild detergents like DDM are thought to maintain protein structure by disrupting lipid-lipid and lipid-protein interactions while leaving protein-protein interactions intact. mdpi.com The detergent's alkyl chain length must be sufficient to span the hydrophobic transmembrane region of the protein. While a long chain like that of this compound would certainly meet this requirement, excessive length can sometimes be detrimental if it does not match the protein's hydrophobic thickness well, potentially leading to instability. nih.gov

Furthermore, the dynamics of the detergent micelle play a role. Micelles formed by conventional single-chain detergents are more dynamic than the native lipid bilayer. nih.gov This can lead to the gradual denaturation of the solubilized protein. Novel detergents with branched structures or multiple alkyl chains have been designed to create more stable, lipid-like micelles that better preserve the integrity of challenging eukaryotic membrane proteins and protein complexes. nih.govnih.gov For this compound, its simple headgroup and single long chain would form a conventional micelle, which may be sufficient for robust proteins but potentially less effective for more delicate or complex membrane protein assemblies compared to newer, architecturally optimized detergents.

Solubilization Mechanisms: Disruption of Lipid-Protein and Lipid-Lipid Interactions

The primary function of detergents in membrane protein research is to extract the protein from its native lipid bilayer. sigmaaldrich.com This process, known as solubilization, involves the disruption of the intricate network of interactions that maintain the membrane's integrity, namely lipid-lipid and lipid-protein interactions. mdpi.com Non-ionic detergents, a class to which this compound belongs, are considered "mild" because they primarily disrupt these interactions without significantly altering the protein's native conformation. mdpi.comnih.gov

The mechanism of solubilization by glucoside detergents can be conceptualized in a stepwise manner. Initially, detergent monomers insert themselves into the lipid bilayer. As the detergent concentration increases and surpasses the critical micelle concentration (CMC), the lipid bilayer becomes saturated with detergent molecules, leading to the formation of mixed micelles containing both lipids and detergent. researchgate.net This process effectively disintegrates the lipid bilayer, allowing for the formation of protein-detergent complexes where the hydrophobic transmembrane regions of the protein are shielded from the aqueous solvent by the detergent's hydrophobic tails. sigmaaldrich.com

The length of the alkyl chain in a glucoside detergent plays a crucial role in its solubilization efficiency and its interaction with membrane components. Longer alkyl chains, such as the nonadecyl chain in this compound, generally correlate with a lower CMC. rsc.org This property can be advantageous as it implies that a lower concentration of the detergent is required to form micelles and effect solubilization. The extended hydrophobic tail of this compound can effectively interact with and disrupt the hydrophobic core of the lipid bilayer, facilitating the release of embedded proteins. The disruption of lipid-lipid interactions by the insertion of detergent molecules weakens the cohesive forces of the bilayer, while the detergent's interaction with the hydrophobic surfaces of the membrane protein competes with and ultimately displaces the native lipid molecules. This results in the formation of a stable protein-detergent complex, ready for downstream applications.

Application in Membrane Protein Crystallization and Structural Elucidation

The successful solubilization and stabilization of membrane proteins in their native fold are prerequisites for their structural determination. Glucoside detergents, including long-chain variants like this compound, have proven to be valuable tools in various structural biology techniques.

Optimization of Protein-Detergent Complexes for X-ray Crystallography

X-ray crystallography has been a cornerstone in determining the atomic-resolution structures of membrane proteins. A critical step in this process is the formation of well-ordered crystals, which requires a homogenous and stable protein sample. The choice of detergent is paramount in achieving this. While maltoside-based detergents are often favored for their stabilizing properties, glucosides are frequently employed for crystallization due to their tendency to form smaller protein-detergent complexes (PDCs). rsc.orgnih.gov Smaller PDCs can facilitate the formation of crystal lattice contacts between the hydrophilic regions of the protein. rsc.org

The properties of this compound, with its long alkyl chain, would theoretically result in a low CMC, which can be beneficial in maintaining protein stability during the often lengthy crystallization process. The optimization of protein-detergent complexes for crystallography is an empirical process, often involving the screening of various detergents. While specific data on this compound is limited, the general principles of using long-chain glucosides suggest its potential utility. The goal is to find a detergent that not only maintains the protein's structural integrity but also forms a PDC that is amenable to packing into a crystal lattice. The size and shape of the detergent micelle surrounding the protein are critical factors that can be influenced by the alkyl chain length. cancer.gov

Utility in NMR Spectroscopy for Membrane Protein Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of membrane proteins in a solution state. For solution NMR studies, the protein-detergent complex must be small enough to tumble sufficiently rapidly in solution. While there is no strict size limit for solid-state NMR, the choice of the membrane mimetic is still crucial for obtaining high-quality spectra. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Applications with Glucoside Detergents

Cryo-electron microscopy (Cryo-EM) has revolutionized the field of structural biology, allowing for the determination of high-resolution structures of large and flexible macromolecules, including membrane proteins. researchgate.net The preparation of a suitable sample for cryo-EM involves embedding the purified protein in a thin layer of vitreous ice. Detergents play a crucial role in this process by keeping the membrane protein soluble and stable. nih.gov

Enzymatic Hydrolysis and Glycosidase Mediated Transformations of Alkyl Glucosides

Characterization of Glycosidase Activity Towards Alkyl Glucosides

Glycoside hydrolases (GHs), also known as glycosidases, are a diverse group of enzymes that catalyze the cleavage of glycosidic bonds. cazypedia.orgcazy.org The activity of these enzymes towards alkyl glucosides is fundamental to understanding their metabolic fate. β-Glucosidases (EC 3.2.1.21), in particular, are responsible for hydrolyzing β-glycosidic linkages in a variety of compounds, including alkyl-β-D-glucosides. jmb.or.kr The characterization of this activity often involves assessing the enzyme's substrate specificity, reaction kinetics, and the influence of various parameters like pH and temperature. d-nb.info

Enzymatic activity is typically measured by monitoring the release of the products of hydrolysis: glucose and the corresponding alcohol. vp-sci.com Common laboratory methods use chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNP-G), where the release of p-nitrophenol can be measured spectrophotometrically to quantify enzyme activity. jmb.or.kroiv.int

The specificity of glycoside hydrolases for the aglycone (the non-sugar part) of the substrate, such as the alkyl chain in nonadecyl D-glucoside, varies significantly among different enzymes. Many β-glucosidases possess a hydrophobic pocket or cleft in their active site that accommodates the aglycone. osu.edu The length and structure of the alkyl chain can influence binding affinity and the rate of hydrolysis.

Studies on various β-glucosidases have shown that enzyme activity is often dependent on the alkyl chain length. For instance, research on a human liver cytosolic β-glucosidase demonstrated that its inhibition by a homologous series of n-alkyl β-D-thioxylosides was strongly dependent on the hydrophobicity conferred by the alkyl chain length. osu.edu Similarly, studies on the biodegradation of alkyl polyglucosides (APGs) indicate that the rate of degradation can be influenced by the alkyl chain, with some studies showing that primary biodegradation is faster for longer chains (C12, C14) in the initial days of testing. researchgate.net Conversely, other research suggests a trend where the degradation rate decreases as the alkyl chain length increases beyond an optimal point (e.g., C8 > C10 ~ C12 > C14), potentially due to increased hydrophobicity and lower aqueous solubility. researchgate.net An engineered β-glucosidase from Dalbergia cochinchinensis showed high efficiency in synthesizing octyl (C8) and decyl (C10) β-D-glucosides, highlighting the enzyme's affinity for long alkyl chains. researchgate.net

The active site of these enzymes must be able to accommodate the long, hydrophobic nonadecyl chain for hydrolysis to occur. The specificity is a key determinant in the enzyme's ability to process such long-chain surfactants.

Glycoside hydrolases cleave the glycosidic bond through general acid catalysis, which involves two critical amino acid residues, typically glutamate (B1630785) or aspartate. winthrop.eduub.edu The hydrolysis proceeds via one of two major stereochemical mechanisms, resulting in either retention or inversion of the anomeric configuration at the C1 carbon of the glucose moiety. cazypedia.orgwinthrop.edu

Retention Mechanism : Retaining glycosidases operate through a two-step, double-displacement mechanism. cazypedia.orgnih.gov

Glycosylation : One acidic residue acts as a nucleophile, attacking the anomeric carbon. Simultaneously, the other acidic residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (nonadecanol). This forms a covalent glycosyl-enzyme intermediate. ub.edunih.govresearchgate.net

Deglycosylation : The second acidic residue now acts as a general base, activating a water molecule. The water molecule then attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing glucose with the same anomeric configuration as the original substrate. cazypedia.orgresearchgate.net The two catalytic residues in retaining enzymes are typically located about 5.5 Å apart. winthrop.edu

Inversion Mechanism : Inverting glycosidases utilize a single-step, single-displacement mechanism. cazypedia.orgwinthrop.edu One acidic residue acts as a general acid catalyst, protonating the glycosidic oxygen. Concurrently, the other acidic residue acts as a general base, activating a water molecule to directly attack the anomeric carbon. ub.eduresearchgate.net This concerted reaction cleaves the glycosidic bond and inverts the stereochemistry at the anomeric carbon in a single step. researchgate.net In these enzymes, the catalytic residues are spaced further apart, typically around 10 Å, to accommodate the water molecule for the direct attack. winthrop.edu

Most β-glucosidases that hydrolyze alkyl glucosides are retaining enzymes. d-nb.info

Methodologies for Assessing Enzymatic Hydrolysis Rates and Yields

Several methodologies are employed to quantify the rate and yield of the enzymatic hydrolysis of alkyl glucosides. These techniques focus on measuring the disappearance of the substrate or the appearance of one of the products, typically glucose.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a robust method used to separate and quantify the substrate (this compound) and its hydrolysis products. ftb.com.hrmdpi.com This technique allows for direct measurement of the concentration of each component over time, providing precise data on reaction rates and yields. Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative analysis of the reaction progress by visualizing the separation of the substrate and products. vp-sci.comftb.com.hr

Coupled Enzymatic Assays : A common and convenient method involves quantifying the glucose released during hydrolysis. The glucose concentration can be measured using a coupled enzyme system, such as the glucose oxidase-peroxidase (GOPOD) assay. jmb.or.krnih.gov In this assay, glucose oxidase oxidizes glucose, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically. vp-sci.comnih.gov

Chromogenic Substrates : To determine general glycosidase activity, artificial chromogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNP-G) are frequently used. The enzyme cleaves the substrate, releasing p-nitrophenol, which turns yellow under alkaline conditions and can be quantified by measuring absorbance at approximately 400-410 nm. jmb.or.kroiv.int While this method assesses the enzyme's general capability to hydrolyze β-glucosidic bonds, it doesn't directly measure the hydrolysis of a specific long-chain alkyl glucoside.

Product Yield Calculation : The final yield of hydrolysis can be determined by quantifying the amount of product formed relative to the initial amount of substrate after the reaction has reached completion or a specific endpoint. For synthesis reactions (reverse hydrolysis), the yield is calculated based on the amount of alkyl glucoside produced from glucose and alcohol. researchgate.net

The table below summarizes common analytical methods for assessing enzymatic hydrolysis.

Table 1: Methodologies for Assessing Enzymatic Hydrolysis

| Method | Principle | Application | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of substrate and products based on their affinity for a stationary phase. | Precise measurement of reaction kinetics and yields. | ftb.com.hr, mdpi.com |

| Thin-Layer Chromatography (TLC) | Separation of compounds on a plate coated with an adsorbent; visualization under UV light or with staining reagents. | Qualitative or semi-quantitative monitoring of reaction progress. | ftb.com.hr, vp-sci.com |

| Coupled Enzymatic Assays (e.g., GOPOD) | The product of the primary reaction (glucose) is the substrate for a secondary, color-producing enzymatic reaction. | Convenient and sensitive quantification of released glucose. | jmb.or.kr, nih.gov, vp-sci.com |

| Chromogenic Substrates (e.g., pNP-G) | Hydrolysis of a colorless substrate releases a colored product (p-nitrophenol), which is quantified by spectrophotometry. | Standard assay for determining general β-glucosidase activity. | jmb.or.kr, oiv.int |

Role of Enzymatic Transformations in Biodegradation Pathways of Alkyl Glucosides

Enzymatic transformation is the initial and rate-limiting step in the biodegradation of alkyl glucosides in the environment. researchgate.net These compounds are known for their ready biodegradability, largely due to the susceptibility of the glycosidic bond to enzymatic hydrolysis. europa.eu

The primary biodegradation pathway begins with the enzymatic cleavage of the glycosidic bond by extracellular or cell-surface hydrolases produced by microorganisms. researchgate.neteuropa.eu This hydrolysis breaks down the alkyl glucoside into glucose and the corresponding long-chain fatty alcohol (e.g., nonadecanol). europa.eu

Following the initial hydrolysis:

Glucose Metabolism : The released glucose is a simple sugar that is readily taken up by microorganisms and enters central metabolic pathways, such as glycolysis, to be mineralized into carbon dioxide and water. researchgate.neteuropa.eu

Fatty Alcohol Metabolism : The long-chain fatty alcohol is typically oxidized by alcohol and aldehyde dehydrogenases to the corresponding fatty acid. europa.eu This fatty acid then undergoes β-oxidation, a major metabolic pathway where the acyl-CoA derivative is progressively cleaved to produce acetyl-CoA, which enters the citric acid cycle for energy production. europa.eu

Inhibition Mechanisms of Alkyl Glucosides or Their Analogs on Glycosidase Enzymes (e.g., α-Amylase, α-Glucosidase)

While alkyl glucosides are substrates for β-glucosidases, they or their structural analogs can act as inhibitors of other glycosidase enzymes, such as α-amylase and α-glucosidase. These enzymes are key targets for managing postprandial hyperglycemia in type 2 diabetes because they are responsible for digesting dietary carbohydrates. frontiersin.orgnih.gov

The inhibitory activity of alkylated compounds often relates to their ability to bind to the active site of the enzyme. The hydrophobic alkyl chain can interact with hydrophobic pockets or surfaces near the catalytic center, while the sugar-like moiety can mimic the natural substrate. osu.eduacs.org

α-Glucosidase Inhibition : This enzyme, located in the intestinal brush border, hydrolyzes disaccharides into glucose. Iminosugar analogs of glucose with N-alkylation have been studied as α-glucosidase inhibitors. Research on N-alkylated deoxynojirimycin (DNJ) analogs showed that inhibitory potency can be affected by the length of the alkyl chain. For some insect α-glucosidases, the more hydrophobic, long-chain analogs (like N-nonyl-DNJ) were more potent inhibitors than less hydrophobic ones, suggesting that the alkyl chain enhances binding or accessibility to the enzyme. nih.gov Other studies have identified various natural and synthetic compounds, including resorcinol (B1680541) derivatives with long alkyl chains, that show significant α-glucosidase inhibitory activity. researchgate.net

α-Amylase Inhibition : This enzyme initiates starch digestion in the saliva and small intestine. frontiersin.org Inhibition of α-amylase slows the breakdown of complex carbohydrates. The inhibitory potential of various compounds, including flavonoids and their glycosides, has been extensively studied. mdpi.commdpi.com The mechanism often involves the inhibitor binding to key active site residues or allosteric sites, causing a conformational change in the enzyme. acs.org Hydrophobic (pi-alkyl and alkyl-alkyl) interactions are frequently involved in the stable binding of inhibitors to α-amylase. frontiersin.orgacs.org While direct inhibition by this compound is not widely reported, the principle that long alkyl chains can enhance binding to hydrophobic domains within enzyme active sites is well-established. osu.edumdpi.com

The table below presents IC₅₀ values for various glycoside analogs and other compounds against α-glucosidase, illustrating the potential for such molecules to act as inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Selected Compounds

| Inhibitor | Enzyme Source | IC₅₀ (μM) | Reference(s) |

|---|---|---|---|

| Acarbose (Positive Control) | Saccharomyces cerevisiae | 154.7 ± 8.1 | frontiersin.org |

| Asperteretone A (1a) | Saccharomyces cerevisiae | 35.7 ± 1.2 | frontiersin.org |

| Asperteretone B (2a) | Saccharomyces cerevisiae | 53.1 ± 1.4 | frontiersin.org |

| 5-[(8Z,11Z)-heptadeca-8,11-dienyl] resorcinol | Not specified | 2.34 | researchgate.net |

| 5-nonadecyl resorcinol | Not specified | 0.99 | researchgate.net |

| Katononic acid | Not specified | 194.8 | nih.gov |

| 3-Oxolupenal | Not specified | 141.8 | nih.gov |

Computational Chemistry and Molecular Simulation Studies of Nonadecyl D Glucoside

Molecular Dynamics (MD) Simulations of Nonadecyl D-glucoside in Aqueous and Membrane Environments

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of alkyl glucosides in various environments. acs.org By simulating the motions of atoms over time, MD provides a high-resolution view of complex processes such as micelle formation and interactions with biological membranes. acs.org While specific MD studies on this compound (C19) are not extensively documented, a wealth of information from simulations of shorter-chain alkyl glucosides, such as octyl (C8) and dodecyl (C12) glucosides, offers significant insights into their shared physicochemical properties. acs.orgacs.orgimperial.ac.uk

MD simulations have been effectively used to explore the structural properties and stability of alkyl glucoside micelles in aqueous solutions. acs.org These simulations track the spontaneous aggregation of individual surfactant molecules (monomers) into stable micellar structures. Studies on octyl glucoside (OG) have shown that micelles with a sufficient number of lipids (e.g., 10 or more) remain stable over nanosecond-scale simulations, whereas smaller aggregates may be unstable. acs.org

The simulations provide detailed information on micelle shape, size, and the structure of the hydrophobic core and hydrophilic surface. acs.orgnih.gov For instance, comparative simulations of n-octyl-β-D-galactopyranoside and n-octyl-β-D-glucopyranoside revealed that both form micelles of similar shape and size. nih.gov The radius of gyration (Rg) is a key parameter calculated from simulations to describe the size of the micelle. sbq.org.br Simulations allow for the analysis of how factors like alkyl chain length and headgroup stereochemistry influence these micellar properties. acs.orgnih.gov The increase in alkyl chain length, as in the case of this compound, is expected to drastically reduce the critical micelle concentration (CMC) and increase the stability of the micelle. researchgate.net

Table 1: Properties of Alkyl Glucoside Micelles from MD Simulations

| Alkyl Glucoside | Aggregation Number (Simulated) | Mean Radius of Gyration (Rg) | Key Findings from Simulation |

|---|---|---|---|

| n-octyl-β-D-glucopyranoside (β-C8Glc) | 27 | Not specified | Stable micelle formation; headgroups are highly solvated. nih.gov |

| n-dodecyl-β-D-maltoside (β-C12G2) | Not specified | 25.1 - 26.4 Å | Micelles have a pronounced ellipsoidal shape. nih.gov |

This table is generated based on data from simulations of various alkyl glycosides to illustrate the type of information obtained.

MD simulations provide atomic-level resolution of the interactions between alkyl glucoside detergents and biological membranes, which is crucial for their application in solubilizing and crystallizing membrane proteins. nih.govfrontiersin.org High-resolution crystal structures, complemented by simulation data, show that detergent molecules often occupy the sites where membrane lipids would normally interact with the protein. pnas.org

Simulations reveal that the alkyl chains of the detergent molecules interact with the hydrophobic transmembrane surfaces of proteins, mimicking the interactions within a native lipid bilayer. nih.govpnas.org These interactions are critical for maintaining the structural integrity and stability of the solubilized protein. nih.gov For example, studies on bacteriorhodopsin show that alkyl polyglucosides can form a shell around the protein. nih.gov

Furthermore, the glucoside headgroups are observed to form specific interactions with the protein surface. pnas.org A common interaction involves the stacking of the sugar rings with aromatic residues like tryptophan and tyrosine at the membrane-water interface. pnas.org This ability of alkyl glycoside headgroups to mimic the interactions of phospholipid headgroups is thought to contribute to their success in stabilizing membrane proteins for structural studies. pnas.org

Table 2: Observed Interactions between Alkyl Glucosides and Membrane Proteins

| Protein | Detergent Type | Key Interaction Details | Reference |

|---|---|---|---|

| Bacteriorhodopsin | Alkyl Polyglucoside | Surfactants form a shell around the protein; alkyl chains interact with hydrophobic protein domains. | nih.gov |

| Cytochrome c Oxidase | Alkyl Maltoside | Detergent headgroups form stacking interactions with aromatic residues (tryptophan, tyrosine). Alkyl chains occupy conserved lipid-binding sites. | pnas.org |

This table summarizes findings from studies on various protein-detergent complexes to illustrate the nature of these interactions.

The hydration and hydrogen-bonding network at the surface of a detergent micelle are critical to its properties and its interaction with other molecules. MD simulations have been employed to analyze these networks in detail. acs.orgaps.org A key finding is that water molecules at the micellar surface can form hydrogen-bond bridges between the polar head groups of adjacent surfactant molecules. aps.org

These simulations have shown that the dynamics of water at the micelle-water interface are significantly slower than in bulk water. aps.org The lifetime of a hydrogen bond between a surfactant's polar head group and a water molecule is considerably longer than that between two water molecules. aps.org This is attributed to the geometric arrangement and the formation of stable, water-mediated hydrogen bond networks that can stabilize the micelle structure. aps.orgresearchgate.net For alkyl glucosides, the hydroxyl groups of the glucose headgroup act as both hydrogen bond donors and acceptors, leading to an extensive and dynamic network of interactions with surrounding water molecules. nih.govresearchgate.net The solvation of the headgroup, particularly at specific oxygen atoms, plays a major role in the microscopic behavior of the micelle. nih.gov

Table 3: Hydrogen Bond Dynamics at the Micellar Surface

| Hydrogen Bond Type | Relative Lifetime | Key Characteristics |

|---|---|---|

| Water - Water (Bulk) | Baseline | Rapidly breaking and forming. |

| Water - Water (Interface) | Slower than bulk | Dynamics are retarded by proximity to the micelle surface. aps.org |

| Polar Head Group - Water | Significantly Longer | Water molecules can remain bound for extended periods (>100 ps), acting as bridges between surfactant headgroups. aps.org |

This table is a generalized representation based on findings from simulations of aqueous micellar systems.

Docking Studies for Ligand-Protein Interaction Prediction involving Glucosides

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the protein or receptor). researchgate.netnih.gov This method is invaluable in drug discovery and for understanding how small molecules like glucosides interact with protein targets. researchgate.netaip.org While specific docking studies involving this compound were not found, the principles are widely applied to other glucoside compounds. researchgate.netaip.org

The process involves placing the ligand into the binding site of the protein and calculating a "score" or binding energy, typically in kcal/mol, which estimates the binding affinity. researchgate.netaip.org Lower binding energy values generally indicate a more favorable interaction. aip.org The analysis also reveals the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's active site. researchgate.net For example, docking studies on hispidulin-7-O-glucoside showed it forming hydrogen bonds and π-π stacking interactions with amino acid residues in the active site of TNF-α. researchgate.net Such predictions can guide the development of new therapeutic agents or help explain the biological activity of natural compounds. aip.org

Table 4: Example Docking Results for Glucoside-Containing Ligands

This table presents data from docking studies of various glucoside compounds to illustrate the application of the method.

Force Field Development and Parameterization for Alkyl Glucoside Systems

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. igem.org A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. igem.orgnih.gov For complex molecules like alkyl glucosides, developing an accurate force field is a significant challenge. nih.govigem.org

Several force fields, such as GLYCAM, CHARMM, AMBER, and COMPASS, have been developed and parameterized for simulations of carbohydrates and lipids. acs.orgnih.govigem.orgmdpi.com The parameterization process involves carefully optimizing the force field parameters to reproduce experimental data or results from high-level quantum mechanics calculations. nih.govkth.se This includes defining parameters for bonded interactions (bond lengths, angles, dihedrals) and non-bonded interactions (van der Waals and electrostatic forces). nih.govmdpi.com

For alkyl glucosides, it is crucial to accurately model the glucose headgroup, the alkyl chain, and the glycosidic linkage connecting them. acs.orgnih.gov Researchers often develop new parameter sets or refine existing ones to be compatible with widely used force fields. nih.gov For instance, new potential parameter sets for dodecyl-β-maltoside were developed for the CHARMM and GLYCAM06 force fields to improve the accuracy of micelle simulations. nih.gov The choice of force field can influence the results of a simulation, affecting properties like micelle shape and hydration. nih.gov

Table 5: Common Force Fields Used in Alkyl Glucoside Simulations

| Force Field | Primary Application Area | Approach for Alkyl Glucosides |

|---|---|---|

| GLYCAM | Carbohydrates | Specifically designed for carbohydrates; often used for the glucoside headgroup. acs.orgsbq.org.brnih.gov |

| CHARMM | Biomolecules (proteins, lipids) | General force field with specific parameter sets developed for lipids and carbohydrates. nih.govigem.orgnih.gov |

| AMBER | Biomolecules (proteins, nucleic acids) | Widely used for biomolecules; requires specific parameterization for novel ligands like glucosides. sbq.org.brigem.orgkth.se |

| COMPASS | Organic/Inorganic Systems | A general force field parameterized to predict properties for a broad range of molecules in condensed phases. mdpi.com |

Biological Activities and Mechanistic Insights into Nonadecyl D Glucoside Interactions

Influence on Cellular Membranes and Permeability Alterations

Nonadecyl D-glucoside belongs to the alkyl glucoside family, a class of non-ionic surfactants renowned for their utility in membrane biochemistry. moleculardimensions.com These amphipathic molecules possess a hydrophilic glucose head group and a hydrophobic alkyl tail. In the case of this compound, the 19-carbon chain imparts significant hydrophobicity, or lipophilicity.

The primary mechanism by which alkyl glucosides interact with cellular membranes involves the disruption of the lipid bilayer. moleculardimensions.com The hydrophobic alkyl tail integrates into the nonpolar core of the membrane, while the polar glucose head remains oriented towards the aqueous environment. This insertion disrupts the ordered packing of phospholipid molecules, which can lead to an increase in membrane fluidity and permeability. d-nb.info

The length of the alkyl chain is a critical determinant of a surfactant's properties. Longer chains, such as the C19 chain of this compound, generally correlate with increased surface activity and a greater capacity to solubilize membrane components. researchgate.net Studies on related long-chain alkyl xylosides have demonstrated that they significantly influence the permeability of the inner cell membrane in bacteria. d-nb.inforesearchgate.net For instance, alkyl glycosides with chains from C8 to C12 have been shown to impact cell surface hydrophobicity and membrane permeability in Pseudomonas bacteria. d-nb.info This suggests that this compound, with its even longer chain, would be expected to have a profound effect on the integrity and permeability of cellular membranes. These compounds are effective at disrupting lipid-lipid and lipid-protein interactions, a property that makes them ideal for extracting and stabilizing membrane proteins for structural studies. moleculardimensions.comhanyang.ac.krnih.gov

| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) | Observed Effects on Membranes |

|---|---|---|---|

| Heptyl D-glucoside | C7 | ~30 mM | Disrupts lipid packing, increases membrane fluidity and permeability. |

| n-Octyl-β-D-glucoside | C8 | 20-25 mM | Widely used for solubilizing, reconstituting, and crystallizing membrane proteins. researchgate.net |

| n-Nonyl-β-D-glucoside | C9 | 6.5 mM avantiresearch.com | Effective non-ionic detergent for solubilizing membrane proteins. avantiresearch.com |

| Decyl D-xyloside | C10 | 0.689 mM | Influences cell inner membrane permeability and surface hydrophobicity. d-nb.info |

| This compound | C19 | Not experimentally determined | Predicted to have very strong surfactant properties and membrane interaction due to its long alkyl chain. |

Enzyme Inhibition Studies and Structure-Activity Relationships

The structural characteristics of this compound—a glucose unit linked to a long alkyl chain—suggest it may act as an inhibitor for certain enzymes, particularly glycosidases. The interaction often depends on the specific topology of the enzyme's active site.

Research on human liver β-glucosidases demonstrates a clear structure-activity relationship for inhibition by alkyl glucosides. osu.edu In a study using a series of n-alkyl β-D-glucosides, the inhibitory potency increased with the length of the alkyl chain. This is attributed to favorable hydrophobic interactions between the alkyl chain of the inhibitor and a non-polar domain within the enzyme's active site. osu.edu The incremental increase in binding energy for each additional methylene (B1212753) (-CH2-) group in the alkyl chain highlights the importance of this hydrophobic tail for effective binding and inhibition. osu.edu

While direct studies on this compound are absent, α-glucosidase is another key enzyme involved in carbohydrate metabolism and a common target for inhibitors used to manage type 2 diabetes. nih.gov Many natural and synthetic glycosides exhibit inhibitory activity against α-glucosidase. nih.govnih.gov Structure-activity relationship studies on other classes of inhibitors have also shown that modulating the length and character of alkyl chains can significantly impact inhibitory potency and selectivity against different glycosidases. mdpi.commdpi.com For instance, in one series of iminosugar derivatives, inhibitory activity was recovered and enhanced as an alkyl chain was elongated from a propyl to a heptyl group, demonstrating that a longer chain was required for stable binding in the active site. mdpi.com Given these principles, the long, hydrophobic nonadecyl chain of this compound makes it a candidate for interacting with enzymes that possess suitable hydrophobic pockets or channels adjacent to their active sites.

| Compound | Key Structural Features | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|---|

| Mangiferonic acid | Ketone at C-3; Double bond at C-24/C-25 | 2.46 | nih.gov |

| Ambolic acid | Hydroxyl at C-3; Double bond at C-24/C-25 | 4.98 | nih.gov |

| 24-cycloarten-3β,26-diol | Hydroxyl at C-3; No double bond at C-24/C-25 | 10.72 | nih.gov |

| Acarbose (Standard) | Pseudo-tetrasaccharide | Varies by assay | isciii.es |

This table illustrates the principle of structure-activity relationships using a different class of compounds, as direct data for this compound is unavailable. The data shows that specific functional groups and structural motifs significantly influence inhibitory activity.

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Antioxidant activity in chemical compounds is typically associated with the ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). plos.org The most common mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). plos.org This capability is overwhelmingly found in molecules with specific structural features, such as phenolic hydroxyl groups or extended systems of conjugated double bonds, as seen in flavonoids and phenylpropanoids. plos.orgjfda-online.com

This compound is composed of a D-glucose moiety and a saturated C19 alkyl chain. Neither of these components possesses the requisite chemical structure for significant direct antioxidant activity via HAT or SET mechanisms. The glucose unit, while having hydroxyl groups, does not readily donate hydrogen atoms to scavenge radicals. The nonadecyl chain is a saturated hydrocarbon, lacking the electron-rich features of aromatic or conjugated systems.

While many glycosides are reported as potent antioxidants, this activity is invariably traced back to the aglycone (non-sugar) portion of the molecule. plos.org For example, phenylpropanoid glycosides show high antioxidant power due to their phenylpropanoid and phenylethanoid groups, which are effective radical scavengers. plos.org Similarly, the antioxidant capacity of flavonoid glucosides is due to the flavonoid core. In vitro studies on emulsions containing alkyl polyglucosides have been conducted, but the observed antioxidant effects were due to other active ingredients, like lactobionic acid, rather than the glucoside surfactant itself. researchgate.net Therefore, based on its chemical structure, this compound is not predicted to be a significant direct antioxidant or reactive species scavenger.

| Glucoside Type | Example Aglycone | Key Structural Feature for Antioxidant Activity | Antioxidant Mechanism |

|---|---|---|---|

| Alkyl Glucoside | Nonadecyl group | None | Not a direct antioxidant. plos.org |

| Flavonoid Glucoside | Quercetin | Phenolic hydroxyl groups, conjugated ring system | HAT, SET. mdpi.com |

| Phenylpropanoid Glucoside | Vanillyl alcohol | Phenolic hydroxyl group | HAT, SET. plos.org |

Modulation of Specific Cellular Processes and Signaling Pathways (e.g., Anti-proliferative effects)

While direct research into the effects of this compound on cellular signaling or proliferation is not present in the available literature, studies on structurally related compounds provide valuable insights. The presence of a long lipophilic alkyl chain can be a feature of cytotoxic molecules.

A notable example is the compound nonadecyl para-hydroperoxycinnamate, an ester which shares the C19 alkyl chain with this compound. This compound, isolated from Erythrina excelsa, exhibited moderate to significant cytotoxic activity against a panel of human cancer cell lines. researchgate.netufpi.br Its anti-proliferative effects were observed against leukemia (CCRF-CEM), drug-resistant leukemia (CEM/ADR5000), breast cancer (MDA-MB-231), and glioblastoma (U87MG) cells, with IC50 values in the low micromolar range. researchgate.netufpi.br This suggests that the nonadecyl moiety may contribute to cytotoxicity, possibly by facilitating the molecule's transport across the cell membrane or by enhancing its interaction with intracellular targets.

The length of an alkyl chain has been shown to be a determinant of cytotoxicity in other classes of compounds as well. For instance, in a series of flavanone-alkyl esters, the magnitude of decrease in cell viability was dependent on the alkyl chain length, with C6 to C12 derivatives showing the maximum effect against Jurkat cells at high concentrations. conicet.gov.ar Although this differs from the C19 chain, it reinforces the principle that lipophilicity and chain length are key modulators of biological activity.

Many natural products exert their anti-proliferative effects by modulating critical cellular signaling pathways, such as the PI3K-Akt pathway, which is central to cell growth, proliferation, and survival. frontiersin.orgmdpi.com While the specific pathways affected by this compound remain unknown, its strong surfactant nature implies a high potential for membrane interaction, which could potentially disrupt the function of membrane-bound receptors and signaling proteins.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| CCRF-CEM | Leukemia | 1.02 | ufpi.br |

| CEM/ADR5000 | Drug-Resistant Leukemia | 1.07 | ufpi.br |

| MDA-MB-231 | Breast Cancer | 3.22 | ufpi.br |

| HCT116 (p53+/+) | Colon Cancer | 57.77 | ufpi.br |

| U87MG | Glioblastoma | 3.75 | researchgate.net |

Advanced Analytical Methodologies for Nonadecyl D Glucoside Research

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are fundamental for separating Nonadecyl D-glucoside from reaction byproducts, unreacted starting materials, and other related impurities, such as isomers or compounds with different alkyl chain lengths. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose. tricliniclabs.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of alkyl glucosides. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is commonly used to separate these compounds based on the length of their hydrophobic alkyl chains. researchgate.net Since this compound lacks a strong UV chromophore, detection is often achieved using universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). rsc.orgfrontiersin.org Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification. researchgate.net For separating anomers (α and β forms), normal-phase HPLC (NP-HPLC) is typically more effective. researchgate.net

Gas Chromatography (GC): GC analysis of polar and non-volatile compounds like this compound requires a derivatization step to increase their volatility and thermal stability. americanpharmaceuticalreview.com A common procedure involves trimethylsilylation of the hydroxyl groups on the glucose moiety. researchgate.netnih.gov Following derivatization, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can effectively separate and quantify the compound and related impurities. americanpharmaceuticalreview.comnih.gov GC-MS allows for the identification of substances based on their characteristic mass spectra. researchgate.net

| Technique | Principle | Typical Stationary Phase | Common Detector(s) | Primary Application |

|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18 or C8 bonded silica (B1680970) | ELSD, CAD, MS | Purity assessment, separation of alkyl chain homologs. researchgate.net |

| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity. | Silica, Cyano | ELSD, CAD, MS | Separation of anomers (α/β). researchgate.net |

| Gas Chromatography (GC) | Separation of volatile compounds. | Polysiloxane-based | FID, MS | Analysis after derivatization (e.g., silylation) to assess purity. americanpharmaceuticalreview.com |

Spectrometric Methods for Quantification and Structural Confirmation (e.g., UFLC/Q-TOF-MS)

Spectrometric techniques are indispensable for the unambiguous structural elucidation and sensitive quantification of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-fast liquid chromatography (UFLC) and a Quadrupole Time-of-Flight (Q-TOF) analyzer, is a powerful platform. mdpi.comsemanticscholar.org UFLC/Q-TOF-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the protonated or sodiated molecule ([M+H]⁺ or [M+Na]⁺). The resulting fragmentation pattern provides definitive structural information. researchgate.net For alkyl glucosides, characteristic fragmentation includes the cleavage of the glycosidic bond, leading to the loss of the alkyl chain, and specific cleavages within the sugar ring itself. researchgate.netmdpi.com This allows for confirmation of both the sugar headgroup and the C19 alkyl tail.

| Ion Type | Formula | Calculated m/z (Monoisotopic) | Significance |

|---|---|---|---|

| [M+H]⁺ | C₂₅H₅₁O₆⁺ | 447.3680 | Protonated molecule, confirms molecular weight. |

| [M+Na]⁺ | C₂₅H₅₀O₆Na⁺ | 469.3499 | Sodiated adduct, often observed with ESI. researchgate.net |

| [M-C₁₉H₃₉]⁺ | C₆H₁₁O₅⁺ | 163.0601 | Fragment from cleavage of the glycosidic C-O bond, indicates the glucose moiety. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for structural confirmation. ¹H NMR provides information on the chemical environment of all protons, allowing for the identification of signals from the anomeric proton of the glucose unit (distinguishing between α and β isomers), the sugar ring protons, and the protons of the long nonadecyl chain. frontiersin.org ¹³C NMR complements this by providing a spectrum of all unique carbon atoms, confirming the C19 length of the alkyl tail and the structure of the glucoside head.

Biophysical Techniques for Studying Interactions (e.g., Spectrofluorimetry, Calorimetry, AFM)

To understand the functional properties of this compound as a surfactant, various biophysical techniques are employed to study its self-assembly in solution and its interactions with surfaces and other molecules.

Spectrofluorimetry: This is a highly sensitive method used to determine the critical micelle concentration (CMC) of surfactants. tandfonline.comrsc.org The CMC is a fundamental parameter indicating the concentration at which surfactant monomers begin to form aggregates (micelles). acs.org The technique typically involves adding a fluorescent probe, such as pyrene, to the surfactant solution. The fluorescence emission spectrum of the probe changes significantly when it moves from the polar aqueous environment to the nonpolar interior of the micelles, allowing for precise CMC determination. nih.gov

Calorimetry: Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are used to study the thermodynamics of micellization. acs.orgnih.gov ITC directly measures the heat released or absorbed during micelle formation, providing values for the enthalpy of micellization (ΔH_mic). mdpi.com DSC can be used to determine the CMC and its temperature dependence by detecting the heat change associated with the micellization or demicellization process as the temperature is varied. acs.org

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique used to visualize the supramolecular structures formed by this compound on various surfaces. acs.orgresearchgate.net It allows for the direct observation of aggregates like micelles or adsorbed layers on a substrate, providing insights into their size, shape, and organization. science.govgrafiati.com This is particularly useful for understanding how the surfactant interacts with solid surfaces or model membranes.

| Technique | Parameter Measured | Information Gained |

|---|---|---|